molecular formula C15H12FN5O2 B2975778 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide CAS No. 1903846-39-8

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide

Cat. No.: B2975778
CAS No.: 1903846-39-8
M. Wt: 313.292
InChI Key: QQQKAROFDMGTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide is a specialized benzo[d][1,2,3]triazin derivative compound designed for advanced oncology research applications, particularly in the study of targeted protein degradation and KRAS-related pathways. This compound features a 6-fluoro-4-oxobenzo[d][1,2,3]triazin core structure coupled with an isonicotinamide moiety through an ethyl linker, creating a bifunctional molecule with potential applications in proteolysis-targeting chimera (PROTAC) development and chemical biology platforms. The structural similarity to compounds described in patent literature suggests its potential utility in heterobifunctional degraders targeting oncogenic proteins like KRAS, which represents one of the most challenging therapeutic targets in cancer biology . Researchers can utilize this compound as a key building block in developing targeted degradation platforms, particularly given the critical role of benzo[d][1,2,3]triazin derivatives in forming essential warhead components that engage specific protein targets . The fluorinated benzotriazin core may enhance binding affinity and metabolic stability compared to non-fluorinated analogs, while the isonicotinamide terminus provides a versatile handle for E3 ligase recruitment in PROTAC configurations . This compound is provided exclusively for research applications including medicinal chemistry optimization, structure-activity relationship studies, biochemical assay development, and targeted protein degradation platform expansion. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O2/c16-11-1-2-13-12(9-11)15(23)21(20-19-13)8-7-18-14(22)10-3-5-17-6-4-10/h1-6,9H,7-8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQKAROFDMGTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(N=N2)CCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Coupling with Isonicotinamide: The final step involves coupling the triazine derivative with isonicotinamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide involves:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide with three analogs from the evidence, focusing on structural variations, molecular properties, and available bioactivity

Compound Name Substituent (R Group) Molecular Formula Molecular Weight Key Features
Target Compound : this compound Isonicotinamide (pyridine-4-carboxamide) C₁₉H₁₄FN₅O₃ 379.3 Fluorine at position 6 enhances lipophilicity; pyridine ring may facilitate π-π interactions.
Analog 1 : N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide 2-Hydroxyquinoline-4-carboxamide C₁₉H₁₄FN₅O₃ 379.3 Quinoline substituent introduces additional aromaticity and potential hydrogen bonding via hydroxyl group.
Analog 2 : N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide Pyrazine-2-carboxamide C₁₄H₁₂N₆O₂ 296.28 Lack of fluorine reduces electronegativity; pyrazine may enhance solubility due to nitrogen-rich structure.
Analog 3 : N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide 3,5-Dimethylpyrazole-4-carboxamide C₁₅H₁₅FN₆O₂ 330.32 Methyl groups on pyrazole increase steric bulk, potentially affecting binding specificity.

Key Structural and Functional Insights:

Fluorine Substitution: The presence of fluorine at position 6 (target compound and Analog 3) likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., Analog 2) .

Carboxamide Variations: Isonicotinamide (Target): The pyridine ring in isonicotinamide may engage in π-π interactions with aromatic residues in enzyme active sites. Quinoline (Analog 1): The extended aromatic system and hydroxyl group could enhance binding affinity through additional hydrophobic and hydrogen-bonding interactions . Pyrazine (Analog 2): Nitrogen-rich pyrazine may improve aqueous solubility but reduce lipophilicity . Pyrazole (Analog 3): Steric hindrance from methyl groups might limit off-target interactions, improving selectivity .

Biological Activity Context: While direct bioactivity data for the target compound is unavailable, sulfonamide-based benzotriazinone derivatives (e.g., compound 5c in ) exhibit potent α-glucosidase inhibition (IC₅₀ = 29.75 ± 0.14 µM), outperforming acarbose . This suggests that carboxamide analogs, including the target compound, warrant evaluation for similar enzymatic targets.

Biological Activity

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzotriazine core and an isonicotinamide moiety. Its molecular formula is C17H13F3N4O2C_{17}H_{13}F_{3}N_{4}O_{2} with a molecular weight of approximately 362.31 g/mol. The presence of the fluoro substituent is significant as it may enhance the compound's biological activity through increased lipophilicity and altered interaction with biological targets.

Structural Features

FeatureDescription
Benzotriazine CoreCentral structure providing unique reactivity
Fluoro SubstituentEnhances biological activity and solubility
Isonicotinamide MoietyContributes to potential therapeutic applications

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro, particularly against certain cancer cell lines.
  • Antimicrobial Properties : It demonstrates significant activity against a range of bacterial strains, suggesting potential as an antimicrobial agent.
  • Inhibition of Thymidylate Synthase : Research indicates that it may act as an inhibitor of thymidylate synthase (TS), an essential enzyme in nucleotide synthesis, which is a target for cancer therapies.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By targeting thymidylate synthase, the compound disrupts DNA synthesis in rapidly dividing cells.
  • Induction of Apoptosis : Studies suggest that exposure to the compound can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Alteration of Cellular Signaling : The presence of the fluoro group may influence signaling pathways involved in cell survival and proliferation.

Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values varied across different cell lines, indicating selective cytotoxicity.

Antimicrobial Activity

In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, showcasing its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic: What synthetic strategies and purification methods are recommended for preparing N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide?

Answer:

  • Synthesis: Utilize coupling agents like EDCI/HOBt under reflux conditions in anhydrous DMF or THF to form the amide bond between the benzo-triazinone core and the isonicotinamide moiety. This approach aligns with methods for structurally similar N-acyl anthranilic acid derivatives (e.g., 54–74% yields achieved for analogous compounds) .
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Monitor purity via TLC and confirm using melting point analysis (e.g., similar derivatives show melting points between 128–217°C) .
  • Validation: IR spectroscopy (amide C=O stretch at ~1650–1700 cm⁻¹) and ¹H/¹³C NMR (triazine ring protons at δ 7.5–8.5 ppm) confirm structural integrity .

Advanced: How can molecular docking and dynamics simulations guide the design of derivatives with improved target binding?

Answer:

  • Target Preparation: Extract protein structures (e.g., GPR139 or RAF kinases) from the PDB or generate homology models. Prepare ligand structures using Gaussian-based DFT optimization for accurate charge assignment .
  • Docking: Use AutoDock Vina or Schrödinger Suite with flexible residue sampling near the binding pocket. For example, the benzo-triazinone scaffold in TAK-041 (a structural analog) showed hydrogen bonding with Ser 138 and π-π stacking with Phe 139 in GPR139 .
  • Validation: Compare docking scores with experimental IC₅₀ values (e.g., analogs with ΔG < −8 kcal/mol often exhibit sub-μM activity). MD simulations (50–100 ns) assess stability of ligand-protein interactions, focusing on RMSD fluctuations <2 Å .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • IR Spectroscopy: Identify key functional groups:
    • Amide I band (C=O stretch) at ~1650 cm⁻¹.
    • Triazine ring vibrations at ~1550–1600 cm⁻¹ .
  • NMR Analysis:
    • ¹H NMR: Ethyl linker protons (CH₂-N) appear as triplets (δ 3.5–4.0 ppm), while aromatic protons (benzo-triazinone and pyridine) resonate at δ 7.5–8.8 ppm .
    • ¹³C NMR: Carbonyl carbons (amide, triazinone) at δ 165–175 ppm .
  • HRMS: Confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₅F₃N₄O₃: 392.3319) .

Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., varying IC₅₀ values across studies)?

Answer:

  • Assay Conditions: Cross-validate using standardized protocols (e.g., fixed ATP concentrations in kinase assays or consistent cell lines in cytotoxicity studies). For example, TAK-041 showed conflicting results in schizophrenia models due to differences in rodent strain (BALB/c vs. C57BL/6) .
  • Structural Variants: Compare substituent effects; fluorination at position 6 (as in this compound) may enhance metabolic stability but reduce solubility, impacting activity .
  • Meta-Analysis: Pool data from multiple studies (e.g., Bayesian hierarchical modeling) to identify outliers and adjust for confounding variables like assay temperature/pH .

Advanced: What experimental design principles apply to preclinical pharmacokinetic (PK) studies of this compound?

Answer:

  • In Vivo PK: Administer via intravenous (1 mg/kg) and oral (10 mg/kg) routes in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose. Quantify using LC-MS/MS (LLOQ: 1 ng/mL) .
  • Metabolite Profiling: Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF. Key metabolites may include hydroxylated triazine or glucuronidated isonicotinamide derivatives .
  • Data Modeling: Use non-compartmental analysis (WinNonlin) to calculate AUC, Cₘₐₓ, and t₁/₂. For compounds with low oral bioavailability (<20%), consider prodrug strategies (e.g., phosphate ester derivatization) .

Basic: How is crystallographic data utilized to confirm the compound’s structure?

Answer:

  • Crystallization: Grow single crystals via vapor diffusion (e.g., 1:1 DMSO/water). Similar benzo-triazinone derivatives crystallize in monoclinic systems (space group P2₁/c) .
  • Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) on a Bruker D8 Venture diffractometer. Resolve structures with SHELXL (R-factor <5%) .
  • Validation: Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., C-N bond in triazine: 1.32–1.35 Å) .

Advanced: What strategies optimize selectivity against off-target kinases or receptors?

Answer:

  • Kinome Screening: Test against panels of 100+ kinases (e.g., Eurofins KinaseProfiler). Prioritize off-targets with >30% inhibition at 1 μM.
  • Structural Modifications: Introduce bulky substituents (e.g., trifluoromethoxy groups) to sterically block off-target binding. For example, TAK-041’s selectivity for GPR139 over GPCRs was attributed to its (S)-ethyl acetamide side chain .
  • Covalent Docking: Design electrophilic warheads (e.g., acrylamides) for irreversible binding to conserved cysteine residues in target proteins .

Basic: What stability-indicating assays are recommended for long-term storage studies?

Answer:

  • Forced Degradation: Expose to heat (60°C/75% RH), acid (0.1 M HCl), base (0.1 M NaOH), and UV light (254 nm). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Impurity Profiling: Identify hydrolysis products (e.g., free isonicotinamide) or oxidation byproducts (e.g., N-oxide derivatives) using HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.